tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the pyrrolidine ring under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in the removal of Boc protective groups.
Scientific Research Applications
3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action for 3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The benzyloxy-phenyl group may enhance binding affinity to certain targets, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar in structure due to the presence of Boc-protected amino groups and aromatic rings.
3-(Boc-amino)phenylboronic acid pinacol ester: Shares the Boc-protected amino group and aromatic ring structure.
Uniqueness
3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
886365-19-1 |
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Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H33N3O3/c1-24(2,3)30-23(28)26-20-13-14-27(16-20)22(15-25)19-9-11-21(12-10-19)29-17-18-7-5-4-6-8-18/h4-12,20,22H,13-17,25H2,1-3H3,(H,26,28) |
InChI Key |
AYJXZURDIOKQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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